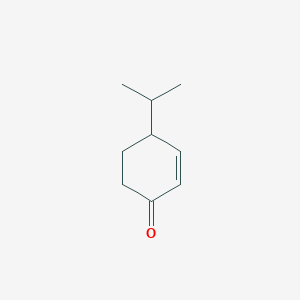

4-Isopropyl-2-cyclohexenone

Description

Significance as a Cyclic α,β-Unsaturated Ketone in Advanced Organic Synthesis

The chemical reactivity of 4-isopropyl-2-cyclohexenone is largely defined by the presence of the α,β-unsaturated ketone functional group. This arrangement creates two electrophilic sites within the molecule: the carbonyl carbon and the β-carbon of the alkene. wikipedia.org This dual reactivity allows for a variety of chemical transformations, making it a versatile tool for synthetic chemists.

Cyclic enones, like this compound, exhibit distinct reactivity compared to their acyclic counterparts. rsc.orgrsc.org The cyclic structure imposes conformational constraints that can influence the stereochemical outcome of reactions, a critical aspect in the synthesis of complex, three-dimensional molecules. rsc.org The electrophilicity of the β-carbon makes it susceptible to conjugate addition reactions, also known as Michael additions, where nucleophiles add to this position. wikipedia.org This type of reaction is fundamental in the formation of new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the carbonyl group can undergo standard ketone reactions, such as reduction to an alcohol or reaction with organometallic reagents. The double bond can also be functionalized through various addition reactions. This rich and varied reactivity profile allows for the selective modification of different parts of the molecule, providing access to a wide array of more complex structures.

| Property | Value |

| Molecular Formula | C9H14O |

| Molecular Weight | 138.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Spicy, woody, minty, herbaceous |

| Boiling Point | ~230–234 °C (estimated) |

| Solubility | Insoluble in water; soluble in oils and ethanol |

| Density | 0.930-0.950 g/cm³ |

| Refractive Index | 1.481-1.490 |

| Table 1: Physicochemical Properties of this compound. Data sourced from nih.govthegoodscentscompany.com |

Overview of its Foundational Role in Complex Molecular Construction

The unique structural features and reactivity of this compound have established it as a crucial starting material and intermediate in the synthesis of complex organic molecules, particularly natural products and their analogues. ontosight.ai Its chiral nature, when used as a specific enantiomer, makes it an invaluable tool for asymmetric synthesis, where the goal is to produce a single, desired stereoisomer of a target molecule. ontosight.ai

A significant application of this compound is in the synthesis of other, more complex cyclohexenone and cyclohexanone (B45756) derivatives. google.com For instance, it can be a precursor in the synthesis of bicyclic compounds through intramolecular reactions. The ability to introduce substituents at various positions on the cyclohexenone ring through a sequence of controlled reactions makes it a versatile platform for building molecular complexity.

Research has demonstrated the use of racemic this compound in the synthesis of several sesquiterpene natural products. tandfonline.com Furthermore, methods have been developed for the asymmetric synthesis of enantiomerically enriched (+)-cryptone, which serves as a key building block for the synthesis of other biologically important compounds. tandfonline.comresearchgate.net The strategic application of reactions such as conjugate additions, alkylations, and reductions to the this compound framework allows chemists to construct intricate molecular architectures with high levels of control. mdpi.comsemanticscholar.org

| Reaction Type | Reagents | Product Type |

| Oxidation | Chromic acid, Potassium permanganate | Carboxylic acids |

| Reduction | Sodium borohydride (B1222165), Lithium aluminum hydride | 4-Isopropylcyclohexanol (B103256) |

| Nucleophilic Substitution | Grignard reagents | Tertiary alcohols |

| Conjugate Addition | Michael donors (e.g., organocuprates) | 3-substituted cyclohexanones |

| Table 2: Common Reactions of this compound. Data sourced from |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-ylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7(2)8-3-5-9(10)6-4-8/h3,5,7-8H,4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANMVENRNJYEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862055 | |

| Record name | 2-Cyclohexen-1-one, 4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; woody minty herbaceous | |

| Record name | 4-Isopropyl-2-cyclohexenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1042/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 4-Isopropyl-2-cyclohexenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1042/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.930-0.950 | |

| Record name | 4-Isopropyl-2-cyclohexenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1042/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

500-02-7, 2158-61-4 | |

| Record name | (±)-Cryptone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropyl-2-cyclohexenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crypton | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-one, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclohexen-1-one, 4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylcyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOPROPYL-2-CYCLOHEXENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U8E4W4GBB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Cryptone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 4 Isopropyl 2 Cyclohexenone and Its Analogues

Direct Synthetic Routes to the 4-Isopropyl-2-cyclohexenone Core

Direct synthesis methods offer a straightforward pathway to the core structure of this compound. These routes primarily involve the transformation of readily available precursors.

Acid-Catalyzed Dehydration of 4-Isopropylcyclohexanol (B103256)

A common and cost-effective method for synthesizing this compound is the acid-catalyzed dehydration of 4-isopropylcyclohexanol. This reaction is typically carried out using strong acids like sulfuric acid or phosphoric acid. youtube.com

The acid-catalyzed dehydration of an alcohol proceeds through an E1 elimination mechanism. youtube.compearson.com The process begins with the protonation of the hydroxyl group on 4-isopropylcyclohexanol by the acid catalyst, forming a good leaving group (water). youtube.com Subsequently, the loss of a water molecule leads to the formation of a carbocation intermediate. youtube.compearson.com The stability of this carbocation is a key factor influencing the reaction pathway. pearson.com Finally, a base (such as a water molecule) abstracts a beta-proton, resulting in the formation of the carbon-carbon double bond in the cyclohexenone ring.

Optimizing reaction parameters is crucial for maximizing the yield and minimizing byproducts. Key parameters include the choice of acid catalyst, temperature, and reaction time. Phosphoric acid is often preferred due to its reduced risk of over-oxidation compared to other strong acids. The optimal temperature range is typically between 160–180°C, which balances the reaction rate with the prevention of side reactions like polymerization. Continuous removal of water, a product of the reaction, can shift the equilibrium towards the formation of the desired cyclohexenone.

Microwave-assisted synthesis has emerged as a technique for process intensification. Irradiation with microwaves can significantly accelerate the dehydration reaction, leading to higher yields in shorter reaction times compared to conventional heating methods. For instance, microwave-assisted dehydration of 4-isopropylcyclohexanol with phosphoric acid has been shown to achieve an 85% yield in just 30 minutes.

Table 1: Dehydration Reaction Conditions and Outcomes

| Parameter | Value/Range | Impact on Yield |

| Catalyst (H₃PO₄) | 5–10 wt% | Maximizes carbocation stability |

| Temperature | 160–180°C | 70–80% isolated yield |

| Reaction Time | 2–4 hours | Prevents polymerization |

Oxidation-Based Synthesis from Cyclic Alcohols

Another direct route to this compound involves the oxidation of cyclic alcohols like 4-isopropylcyclohexanol. Various oxidizing agents can be employed for this transformation, including chromic acid and potassium permanganate. The oxidation of secondary alcohols to ketones is a fundamental reaction in organic synthesis. scribd.com Research has also explored the use of catalysts like palladium on carbon for the dehydrogenation of 4-isopropylcyclohexanol to yield the target compound.

The selective oxidation of cyclic alcohols to their corresponding ketones is a subject of ongoing research, with studies investigating the effects of molecular structure and catalyst systems. nih.gov For example, the oxidation of cyclohexanol (B46403) to cyclohexanone (B45756) has been studied extensively, providing insights applicable to the synthesis of substituted cyclohexenones. scribd.comnih.govacs.org

Modular Approaches to Cyclohexenone Derivatives

Modular approaches allow for the construction of complex cyclohexenone derivatives through a series of controlled reactions, offering greater flexibility and stereochemical control.

Aldol (B89426) Condensation Followed by Sigmatropic Rearrangements

A powerful modular strategy for synthesizing cyclohexenone derivatives involves an initial aldol condensation followed by a acs.orgacs.org-sigmatropic rearrangement. acs.orgresearchgate.net This approach has been successfully applied to the synthesis of various substituted cyclohexenones. acs.orgnih.govacs.org

The sequence typically begins with the aldol condensation of a ketone, such as an isopropyl ketone, with an α,β-unsaturated carbonyl compound. This reaction forms a γ,δ-unsaturated diketone intermediate. This intermediate then undergoes a sigmatropic rearrangement, specifically an oxy-Cope rearrangement, which is a acs.orgacs.org-sigmatropic shift that forms a conjugated cyclohexenone system. acs.org The final step is an intramolecular aldol cyclization, which can be mediated by either acid or base, to yield the final cyclohexenone product. acs.org

The stereochemical outcome of this sequence can be influenced by the reaction conditions, particularly the solvent. researchgate.net For instance, using an organic solvent like tert-butanol (B103910) can favor the formation of the anti-configured product, while conducting the reaction in aqueous alkaline conditions can lead to a mixture of syn and anti conformers. researchgate.netnih.govacs.org

Table 2: Solvent-Dependent Outcomes in Sigmatropic Rearrangement

| Solvent | Temperature (°C) | Major Product | Yield (%) |

| tert-Butanol | 135 | anti | 86 |

| H₂O (pH 12) | 135 | syn + anti | 98 (total) |

This modular approach, particularly with the stereochemical control afforded by sigmatropic rearrangements, provides a versatile and efficient route to a wide range of cyclohexenone analogues.

Claisen-Schmidt Condensation Protocols for Cyclohexenone Ring Formation

The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is frequently used to construct the cyclohexenone framework. This reaction typically involves the base-catalyzed reaction between a ketone and an aldehyde that lacks α-hydrogens, like benzaldehyde, to form an α,β-unsaturated ketone. jove.com The mechanism begins with the deprotonation of the ketone at the α-carbon to create an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. jove.com The resulting β-hydroxy ketone readily dehydrates, especially with heating, to yield the more stable, conjugated cyclohexenone product. jove.comaip.org

Variations of this method have been developed to improve yields and accommodate a wider range of substrates. For instance, a multi-component reaction using sodium acetate (B1210297) as a catalyst in a water-ethanol mixture has been shown to produce highly substituted cyclohexenones in high yields (89–98%) at room temperature. ijcce.ac.irijcce.ac.ir This one-pot synthesis proceeds through a Claisen-Schmidt condensation followed by a Michael addition and internal Claisen condensation. ijcce.ac.ir The use of solid base catalysts, such as magnesium-aluminum layered double hydroxides, has also been reported for the synthesis of bis(benzylidene)cycloalkanones. mdpi.com Furthermore, microwave-assisted organic synthesis (MAOS) offers a rapid and efficient alternative for conducting Claisen-Schmidt condensations, often leading to high yields in a significantly shorter reaction time. aip.org

The general applicability of the Claisen-Schmidt condensation is demonstrated by its use with various substituted acetophenones and aromatic aldehydes, where both electron-donating and electron-withdrawing groups on the aromatic rings are well-tolerated. ijcce.ac.ir

Asymmetric Synthesis and Chiral Induction in this compound Production

The demand for enantiomerically pure compounds in pharmaceuticals and other life science industries has driven the development of asymmetric methods for synthesizing chiral cyclohexenones, including this compound. rsc.orgresearchgate.net These methods aim to control the three-dimensional arrangement of atoms, leading to specific stereoisomers.

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. For this compound, this means controlling the stereochemistry at the C4 position. One successful strategy involves the asymmetric isomerization of β,γ-unsaturated cyclohexenones using a chiral diamine catalyst. nih.gov This method has been applied to synthesize (R)-cryptone, an isomer of this compound, starting from (S)-perillyl alcohol. researchgate.net

Another powerful technique is the desymmetrization of prochiral 2,5-cyclohexadienones using ene-reductases from the old yellow enzyme (OYE) family. acs.org This biocatalytic approach has demonstrated high enantioselectivity, producing chiral cyclohexenones with greater than 99% enantiomeric excess (ee). acs.org The enzyme's active site provides a chiral environment that directs the hydrogenation to one face of the molecule, leading to high stereochemical control. acs.org

Kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, is another established method. For example, the kinetic resolution of 6-aryl-2,6-hexanediones catalyzed by a chiral secondary amine can produce both enantiomers of chiral cyclohexenones with moderate to good enantioselectivity. rsc.org

Chiral catalysts are essential for achieving high enantioselectivity in the synthesis of cyclohexenone derivatives. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a particularly powerful tool. rsc.orgresearchgate.net Chiral primary and secondary amines, often derived from natural sources like cinchona alkaloids, are widely used. rsc.orgnih.gov For instance, a simple chiral primary amine can catalyze the synthesis of Wieland-Miescher ketone and Hajos-Parrish ketone analogues with high enantioselectivity. organic-chemistry.org

Synergistic catalysis, combining a metal catalyst with an organocatalyst, has also proven effective. A copper-amine synergistic system has been used for the enantioselective synthesis of chiral cyclohexenones from 1,3-acetonedicarboxylic acid and α,β-unsaturated aldehydes, achieving 94 to 99% ee. rsc.org Chiral Brønsted acids, such as those derived from BINOL, have been shown to catalyze highly enantioselective Morita-Baylis-Hillman reactions of cyclohexenone with aldehydes. organic-chemistry.org

The table below summarizes the performance of various chiral catalysts in the synthesis of chiral cyclohexenones.

| Catalyst Type | Reaction | Substrates | Enantiomeric Excess (ee) | Reference |

| Chiral Primary Amine | Asymmetric Isomerization | β,γ-Unsaturated Cyclohexenones | 87-90% | nih.gov |

| Ene-Reductase (YqjM) | Desymmetrization | 2,5-Cyclohexadienones | >99% | acs.org |

| Chiral Secondary Amine | Kinetic Resolution | 6-Aryl-2,6-hexanediones | Moderate to Good | rsc.org |

| Copper/Amine | Domino Reaction | 1,3-Acetonedicarboxylic acid, α,β-Unsaturated Aldehydes | 94-99% | rsc.org |

| Chiral Brønsted Acid | Morita-Baylis-Hillman | Cyclohexenone, Aldehydes | High | organic-chemistry.org |

Once the chiral cyclohexenone core is established, further functionalization must proceed with stereocontrol to maintain and build upon the existing chirality. The enone functionality of cyclohexenone is a versatile handle for introducing new substituents. nsf.gov

Enzymatic reductive amination has been demonstrated as a powerful method for the stereocontrolled functionalization of cyclohexanones to produce cis/trans and axially chiral cyclohexylamines. researchgate.net By engineering the enzyme's active site, specific stereochemical outcomes can be achieved. researchgate.net

Conjugate additions are another common strategy. The addition of organoiron(II) reagents to substituted cyclohexanones has shown unprecedented levels of diastereoselectivity, leading to the formation of axial alcohols with high stereocontrol. sci-hub.se Similarly, the direct, γ-site-selective vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes, catalyzed by chiral primary amines, yields highly functionalized products with two new stereocenters with high diastereo- and enantioselectivity. nih.gov

The diastereoselective [2+2] photocycloaddition of cyclohexenone derivatives with olefins in supercritical carbon dioxide has also been explored, demonstrating that the solvent properties can influence the diastereomeric excess. nih.gov

Modern Synthetic Reagents and Their Applications in Cyclohexenone Synthesis

The development of novel reagents and catalysts continues to expand the toolbox for synthesizing cyclohexenones. Transition-metal catalysis, in particular, has enabled reactions that were previously difficult or impossible to achieve.

Transition-metal catalysts have been shown to facilitate intramolecular [4+2] cycloadditions of unactivated dienynes under much milder conditions than the corresponding thermal Diels-Alder reactions. williams.edu Nickel-catalyzed cycloadditions, for example, proceed with retention of stereochemistry and can be used to synthesize angularly substituted bicyclic systems. williams.edu

Rhodium(I) catalysts have been employed in [5+1] cycloadditions of vinylcyclopropanes and carbon monoxide to produce cyclohexenones. organic-chemistry.org Transition metals are also key in other types of cycloadditions for synthesizing carbocycles, including [5+2], [5+2+1], and [4+4] cycloadditions. nih.govnih.gov

A notable application is the palladium-catalyzed oxidative cross-coupling of vinyl boronic acids with cyclic α-diazocarbonyl compounds, which proceeds via a migratory insertion of a palladium carbene to form 1,3-diene compounds. organic-chemistry.org

The following table highlights some modern reagents and their applications in cyclohexenone synthesis.

| Reagent/Catalyst | Reaction Type | Application | Reference |

| Nickel Complexes | [4+2] Cycloaddition | Synthesis of complex bicyclic systems from dienynes | williams.edu |

| Rhodium(I) Complexes | [5+1] Cycloaddition | Synthesis of cyclohexenones from vinylcyclopropanes and CO | organic-chemistry.org |

| Palladium Complexes | Oxidative Cross-Coupling | Synthesis of 1,3-dienes from vinyl boronic acids | organic-chemistry.org |

| Chiral Diamine | Asymmetric Isomerization | Enantioselective synthesis of chiral cyclohexenones | nih.gov |

| Ene-Reductases | Biocatalytic Desymmetrization | Highly enantioselective synthesis of chiral cyclohexenones | acs.org |

Transition-Metal Catalyzed Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

Mechanistic Insights into Stereospecific Ring Construction

Achieving stereospecificity in the construction of the cyclohexenone ring is a primary focus of modern organic synthesis. The spatial arrangement of substituents is critical and is often controlled by the mechanism of the ring-forming reaction.

One key strategy involves substrate control, where the inherent chirality of a starting material directs the formation of new stereocenters. rsc.org For α,β-unsaturated ketones like this compound, intramolecular aldol reactions are a powerful tool. The stereochemical outcome can often be rationalized by analyzing the transition states, such as the Zimmerman-Traxler model, where a nine-membered ring transition state organized by hydrogen bonding can dictate the resulting diastereomer. rsc.org Steric repulsion between the reactants in these transition states plays a crucial role in determining the relative energy levels and, consequently, the preferred product. rsc.org

Catalytic enantioselective desymmetrization offers another powerful route. This strategy uses a chiral catalyst to transform a prochiral or meso starting material into an enantioenriched product, often with the potential for quantitative yields. chinesechemsoc.org For instance, a chiral catalyst can selectively guide the cyclization of a linear precursor onto one of two prochiral groups, establishing the stereochemistry of the final ring system. chinesechemsoc.org The mechanism often involves the formation of a key open-shell intermediate whose stereoselective cyclization is governed by a conformationally restricted cyclic transition state. chinesechemsoc.org

Microwave-Assisted Synthetic Approaches to this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative to conventional heating methods. The use of microwave irradiation can dramatically reduce reaction times, increase yields, and minimize the formation of side products. semanticscholar.org

A documented microwave-assisted approach to this compound involves the acid-catalyzed dehydration of 4-isopropylcyclohexanol. By heating the alcohol with a catalytic amount of phosphoric acid under microwave irradiation, the target compound can be obtained in high yield. This method highlights the efficiency of microwave heating, which facilitates rapid thermal management of the chemical reaction. semanticscholar.org

The table below compares the microwave-assisted method with conventional heating for the dehydration reaction.

| Parameter | Microwave-Assisted Dehydration | Conventional Heating |

| Starting Material | 4-Isopropylcyclohexanol | 4-Isopropylcyclohexanol |

| Catalyst | H₃PO₄ (10 wt%) | H₃PO₄ |

| Temperature | 150°C | 80–120°C |

| Reaction Time | 30 minutes | 2–4 hours |

| Yield | 85% | 70–80% |

| Notes | Reduced side products. | Risk of polymerization. |

Microwave heating is also applicable to other synthetic routes, such as sigmatropic rearrangements, where it can be linearly scaled up to at least 50 mmol while maintaining efficiency. The rapid and controlled heating provided by microwaves makes it a valuable tool for optimizing the synthesis of cyclohexenone derivatives. semanticscholar.org

Retrosynthetic Analysis of this compound Scaffolds

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, readily available starting materials. libretexts.orgwordpress.com This process involves formally breaking bonds (disconnections) that correspond to reliable forward reactions. wordpress.comlkouniv.ac.in

For this compound, the analysis begins by identifying the key structural features: a six-membered ring, an α,β-unsaturated ketone, and an isopropyl substituent. The primary goal is to disconnect the cyclic system into acyclic or simpler cyclic precursors.

Disconnection Strategies for the Cyclohexenone Ring System

The cyclohexenone core is a common motif, and several powerful reactions are known for its construction, leading to reliable disconnection strategies.

Diels-Alder Disconnection: The presence of a six-membered ring immediately suggests a Diels-Alder reaction, a [4+2] cycloaddition. lkouniv.ac.innumberanalytics.com The cyclohexene (B86901) ring is disconnected into a conjugated diene (the 4π component) and a dienophile (the 2π component). numberanalytics.com For an α,β-unsaturated ketone, this disconnection is particularly effective. The double bond and the carbonyl group guide the disconnection.

Retrosynthetic Analysis via Diels-Alder Reaction

Robinson Annulation Disconnection: This is a classic and powerful method for forming six-membered rings, specifically cyclohexenones. The disconnection corresponds to a Michael addition followed by an intramolecular aldol condensation. wordpress.com This is considered a two-group disconnection as it breaks two carbon-carbon bonds. The analysis involves identifying the α,β-unsaturated carbonyl system and disconnecting it back to a ketone (specifically, an enolate) and an α,β-unsaturated ketone (a Michael acceptor).

Retrosynthetic Analysis via Robinson Annulation

Functional Group Interconversions in Synthetic Pathways

Functional Group Interconversion (FGI) is a crucial strategic element in retrosynthesis, where one functional group is converted into another to facilitate a key disconnection or to simplify the synthesis. wordpress.comresearchgate.net

A common FGI is the preparation of an α,β-unsaturated carbonyl group from a β-hydroxy carbonyl compound through dehydration. lkouniv.ac.in The retrosynthetic analysis would therefore show an FGI step, converting the enone to the aldol adduct before the C-C disconnection. lkouniv.ac.in

Example of FGI in Retrosynthesis

| Target Functional Group | Precursor Functional Group (via FGI) | Corresponding Forward Reaction |

|---|---|---|

| α,β-Unsaturated Ketone | β-Hydroxy Ketone | Dehydration lkouniv.ac.in |

| Ketone (C=O) | Secondary Alcohol (CH-OH) | Oxidation |

Another strategic use of FGI is to introduce a group that activates the molecule for a specific reaction, which is then removed or converted in a later step. For example, an aromatic acid can be retrosynthetically converted to a methyl group (FGI), which can be obtained from simpler aromatic hydrocarbons. The forward reaction would then be the oxidation of the methyl group to a carboxylic acid. wordpress.com These interconversions are essential for creating flexible and efficient synthetic plans. pearson.comresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 Isopropyl 2 Cyclohexenone

α,β-Unsaturated Carbonyl Reactivity of 4-Isopropyl-2-cyclohexenone

The reactivity of this compound is largely dictated by the presence of the α,β-unsaturated carbonyl system. This conjugated arrangement creates two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3). The polarization of the π-system extends to the β-carbon, rendering it susceptible to attack by soft nucleophiles in what is known as a conjugate or 1,4-addition. Conversely, hard nucleophiles tend to favor direct attack at the more polarized carbonyl carbon in a 1,2-addition.

The Michael addition, a classic example of a conjugate addition, is a key reaction of this compound. This reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The reaction proceeds via an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.

Organocopper Reagents: Organocopper reagents, such as lithium dialkylcuprates (Gilman reagents), are soft nucleophiles that selectively undergo 1,4-addition to α,β-unsaturated ketones like this compound. The mechanism is believed to involve the formation of a copper(III) intermediate, followed by reductive elimination. This class of reagents is highly effective for the formation of carbon-carbon bonds at the β-position. The reaction of Grignard reagents in the presence of a catalytic amount of a copper(I) salt also leads to 1,4-addition, a discovery that highlighted the unique reactivity of organocuprates.

Enolates: Enolates, being resonance-stabilized carbanions, are classic Michael donors. The addition of an enolate to this compound would proceed via a nucleophilic attack of the enolate's α-carbon on the β-carbon of the cyclohexenone ring. The regioselectivity of enolate formation from an unsymmetrical ketone can be controlled by the reaction conditions. Kinetic enolates are typically formed using a strong, sterically hindered base at low temperatures, while thermodynamic enolates are favored under conditions that allow for equilibration.

Silyl (B83357) Enol Ethers: Silyl enol ethers can act as nucleophiles in Michael additions, often activated by a Lewis acid. The reaction with this compound would result in the formation of a 1,5-dicarbonyl compound after a workup step that cleaves the silyl ether. This approach offers a regioselective method for generating enolates under neutral or mildly acidic conditions.

Glutathione (B108866): Glutathione, a tripeptide containing a thiol group, is a biologically relevant nucleophile. The thiol group is a soft nucleophile and is expected to undergo a conjugate addition to the β-carbon of this compound. This type of reaction is significant in the context of the biological activity of α,β-unsaturated carbonyl compounds, as it can lead to the covalent modification of proteins and other biomolecules.

Nitromethane (B149229): The carbanion generated by the deprotonation of nitromethane is a potent nucleophile in Michael additions. Its reaction with this compound would lead to the formation of a γ-nitro ketone. This reaction is a valuable tool for the construction of new carbon-carbon bonds and the introduction of a nitro group, which can be further transformed into other functional groups.

The regioselectivity of nucleophilic attack on this compound is primarily governed by the hard and soft acid and base (HSAB) principle. Hard nucleophiles favor the hard electrophilic center (the carbonyl carbon), leading to 1,2-addition, while soft nucleophiles prefer the soft electrophilic center (the β-carbon), resulting in 1,4-addition.

The stereoselectivity of conjugate additions to 4-substituted cyclohexenones is influenced by the steric bulk of the substituent at the C4 position. The incoming nucleophile generally approaches from the face opposite to the bulky isopropyl group to minimize steric hindrance. In the case of organocuprate additions, the stereochemical outcome can be complex and may depend on the specific reagent and reaction conditions. For instance, studies on 4-alkoxycarbonyl-substituted 2-cyclohexenones have shown that the stereoselectivity of the Michael addition of organocuprates can be influenced by the nature of the organocuprate and the structure of the cyclohexenone. nih.gov

This compound can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. The reactivity of the dienophile is enhanced by the electron-withdrawing nature of the carbonyl group.

A study on the aluminum chloride-catalyzed Diels-Alder reactions of 4-alkyl-2-cyclohexenones, including this compound, with various dienes such as 1,3-butadiene, isoprene, and (E)-piperylene has been reported. nih.gov These reactions generally proceed in high yields to form octalone structures. The stereochemistry of the products is consistent with an endo approach of the diene to the dienophile. The syn-anti selectivity of the cycloaddition was found to be dependent on both the structure of the diene and the steric bulk of the alkyl group at the C4 position of the cyclohexenone. nih.gov

| Diene | Dienophile | Temperature (°C) | Time (h) | Product(s) | Yield (%) |

| 1,3-Butadiene | This compound | 40 | 140 | cis- and trans-Octalones | 85 |

| Isoprene | This compound | 40 | 140 | Mixture of regioisomers | 90 |

| (E)-Piperylene | This compound | 40 | 140 | Mixture of diastereomers | 88 |

Table 1: Diels-Alder Reactions of this compound. nih.gov

Hard nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), predominantly attack the electrophilic carbonyl carbon of this compound in a 1,2-addition fashion. This reaction leads to the formation of a tertiary allylic alcohol after acidic workup. The strong basicity and high charge density of these organometallic reagents favor direct attack at the carbonyl group over conjugate addition. The reaction with formaldehyde (B43269) in a Grignard-type reaction leads to a primary alcohol, while reactions with other aldehydes and ketones yield secondary and tertiary alcohols, respectively.

Nucleophilic Conjugate Addition Reactions (Michael Addition)

Oxidation and Reduction Chemistry of this compound

Oxidation: The oxidation of this compound can occur at several positions. Allylic oxidation can lead to the introduction of a hydroxyl or carbonyl group at the C6 position. Epoxidation of the double bond with peroxy acids would yield an epoxy ketone. youtube.com This reaction proceeds via the electrophilic addition of an oxygen atom across the double bond. youtube.com Stronger oxidizing agents can lead to cleavage of the ring. For instance, ozonolysis followed by an oxidative workup would cleave the double bond, leading to the formation of a dicarbonyl compound.

Reduction: The reduction of this compound can yield a variety of products depending on the reducing agent and reaction conditions.

Catalytic Hydrogenation: Catalytic hydrogenation over a metal catalyst such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) typically reduces both the carbon-carbon double bond and the carbonyl group, leading to the formation of 4-isopropylcyclohexanol (B103256). study.com The stereochemistry of the resulting alcohol is influenced by the catalyst and reaction conditions, often favoring the thermodynamically more stable equatorial alcohol.

Metal Hydride Reduction: Metal hydride reagents can selectively reduce either the carbonyl group or the double bond.

1,2-Reduction: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for the 1,2-reduction of the carbonyl group, yielding 4-isopropyl-2-cyclohexenol. These reagents are sources of hydride ions (H⁻) that act as nucleophiles. The stereoselectivity of this reduction in substituted cyclohexanones is influenced by steric and electronic factors, with the hydride often attacking from the less hindered face.

1,4-Reduction (Conjugate Reduction): The conjugate reduction of the carbon-carbon double bond can be achieved using specific reagents such as lithium in liquid ammonia (B1221849) (Birch reduction conditions) or through catalytic transfer hydrogenation. This yields 4-isopropylcyclohexanone (B42220).

Chemoselective Reduction of the α,β-Unsaturated Ketone Moiety

The reduction of α,β-unsaturated ketones such as this compound presents a challenge of chemoselectivity, as reduction can occur at the carbonyl group (1,2-addition) to yield an allylic alcohol, or at the carbon-carbon double bond (1,4-addition or conjugate reduction) to yield a saturated ketone. The choice of reducing agent and reaction conditions dictates the outcome.

1,2-Reduction to Allylic Alcohol: To selectively reduce the carbonyl group while preserving the double bond, specific reagents are employed. The Luche reduction is a prominent method for this transformation. wikipedia.orgthermofisher.com It utilizes sodium borohydride (NaBH₄) in combination with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol. wikipedia.orgtcichemicals.com The cerium salt is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating a "hard" hydride attack at the carbonyl carbon. wikipedia.org This method effectively suppresses the competing 1,4-addition, leading to the formation of 4-isopropyl-2-cyclohexen-1-ol with high selectivity. thermofisher.com

Another method for achieving 1,2-reduction is the Meerwein-Ponndorf-Verley (MPV) reduction, which uses an aluminum alkoxide, such as aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. doubtnut.comvedantu.com This reaction is reversible and proceeds through a six-membered ring transition state, selectively transferring a hydride to the carbonyl carbon. vedantu.com

| Reduction Type | Reagent System | Product | Selectivity |

| 1,2-Addition | NaBH₄ / CeCl₃ (Luche Reduction) | 4-Isopropyl-2-cyclohexen-1-ol | High for carbonyl reduction |

| 1,2-Addition | Al(O-i-Pr)₃ / Isopropanol (MPV) | 4-Isopropyl-2-cyclohexen-1-ol | High for carbonyl reduction |

| 1,4-Addition | K-Selectride® (Potassium Tri-sec-butylborohydride) | 4-Isopropylcyclohexanone | High for conjugate addition |

1,4-Reduction (Conjugate Reduction): For the selective reduction of the carbon-carbon double bond, "soft" hydride reagents are required. These reagents preferentially attack the "soft" β-carbon of the enone system. Sterically hindered hydride reagents, such as potassium tri-sec-butylborohydride (K-Selectride®), are effective for the conjugate reduction of substituted cyclohexenones. acs.org This approach would convert this compound into 4-isopropylcyclohexanone.

Controlled Oxidation Pathways of the Cyclohexenone Ring

The oxidation of this compound can be directed at the carbon-carbon double bond. Due to the electron-withdrawing effect of the adjacent carbonyl group, the double bond in α,β-unsaturated ketones is electron-deficient. This makes it less reactive towards common electrophilic epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), which react more readily with electron-rich alkenes. ic.ac.ukyoutube.com

A more effective method for the epoxidation of such electron-poor olefins is nucleophilic epoxidation . wikipedia.orgchem-station.com This reaction is typically carried out using a nucleophilic oxidant, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP), under basic conditions. chem-station.com The mechanism involves a two-step process:

Michael Addition: The hydroperoxide anion (OOH⁻), a potent nucleophile, attacks the β-carbon of the enone system in a conjugate addition, forming a stabilized enolate intermediate. ic.ac.ukchem-station.com

Ring Closure: The enolate then attacks the adjacent oxygen atom, displacing a hydroxide (B78521) leaving group in an intramolecular SN2 reaction to form the epoxide ring. ic.ac.ukwikipedia.org

Applying this to this compound, treatment with alkaline hydrogen peroxide would yield 4-isopropyl-2,3-epoxycyclohexanone. Because the reaction proceeds through a stepwise mechanism, the stereochemistry of the starting alkene is not necessarily retained, although with cyclic systems like cyclohexenone, the trans epoxide is typically formed. wikipedia.org

Gas-Phase Reactivity Studies of α,β-Unsaturated Ketones

Ozonolysis Kinetics and Mechanisms

The gas-phase reaction of this compound with ozone is an important atmospheric degradation pathway. The reaction proceeds via ozonolysis, which cleaves the carbon-carbon double bond. wikipedia.orglibretexts.org The widely accepted mechanism, proposed by Rudolf Criegee, involves several key steps: msu.eduresearchgate.net

Formation of the Primary Ozonide: Ozone acts as a 1,3-dipole and undergoes a [3+2] cycloaddition reaction with the alkene double bond to form a highly unstable five-membered ring intermediate called a primary ozonide or molozonide. msu.eduorganicchemistrytutor.com

Decomposition: The molozonide rapidly decomposes through a retro-1,3-dipolar cycloaddition. msu.edu This cleavage breaks the C-C bond of the original double bond and one O-O bond, yielding two fragments: a carbonyl compound and a carbonyl oxide, also known as the Criegee intermediate (CI). researchgate.netescholarship.org

Formation of the Final Ozonide: The carbonyl and the Criegee intermediate fragments can recombine in a different orientation to form a more stable five-membered ring called a secondary ozonide or trioxolane. msu.edu

For a cyclic alkene like this compound, the two fragments from the decomposition step remain part of the same molecule, which then recombines intramolecularly to form a bicyclic ozonide. Subsequent work-up of the ozonide determines the final products. A reductive workup (e.g., with zinc or dimethyl sulfide) cleaves the ozonide to yield carbonyl compounds, while an oxidative workup (e.g., with hydrogen peroxide) yields carboxylic acids. masterorganicchemistry.com

The kinetics of ozonolysis for α,β-unsaturated ketones show that the presence of the carbonyl group influences the reaction rate. The electron-withdrawing nature of the carbonyl group deactivates the double bond, making it less reactive towards ozone compared to simple alkenes. However, the reaction remains a significant atmospheric sink for these compounds. nih.gov

Substituent Effects on Reactivity Factors

The rate of ozonolysis is highly dependent on the substituents attached to the carbon-carbon double bond. Alkyl groups, such as the isopropyl group in this compound, generally increase the rate of reaction with ozone. nih.gov This is attributed to the electron-donating inductive effect of alkyl groups, which increases the electron density of the double bond, making it more nucleophilic and thus more reactive towards the electrophilic ozone molecule. rsc.org

Structure-activity relationship (SAR) models have been developed to predict ozonolysis rate coefficients based on the substitution pattern around the double bond. nih.gov These models confirm that increasing the degree of alkyl substitution accelerates the reaction. rsc.orgresearchgate.net Therefore, this compound is expected to have a higher ozonolysis rate constant than unsubstituted cyclohexenone.

The reactivity can be quantified using reactivity factors, which compare the rate coefficient of the substituted compound to a core, unsubstituted structure. Studies on acyclic α,β-unsaturated ketones have shown that both the position and the size of the alkyl substituents influence the reaction kinetics. rsc.orgresearchgate.net Bulky substituents can introduce steric hindrance, which may slightly decrease the reaction rate, but the electronic inductive effect is typically dominant in accelerating the reaction. nih.govresearchgate.net

| Substituent Effect | Influence on C=C Bond | Impact on Ozonolysis Rate |

| Alkyl Groups (Inductive Effect) | Increase electron density | Increases rate |

| Carbonyl Group (Resonance) | Decrease electron density | Decreases rate |

| Alkyl Groups (Steric Hindrance) | May hinder ozone approach | Can slightly decrease rate |

Electrophilicity and Covalent Adduct Formation of Cyclohexenones

Reactivity as a Michael Acceptor with Thiol-Containing Biomolecules

The α,β-unsaturated ketone moiety in this compound renders the molecule an electrophilic Michael acceptor . nih.govwikipedia.org The β-carbon of the enone system is electron-deficient due to the resonance-withdrawing effect of the carbonyl group, making it susceptible to nucleophilic attack.

Thiol-containing biomolecules, such as the amino acid cysteine and the tripeptide glutathione (GSH), are potent nucleophiles (Michael donors) under physiological conditions. nih.gov The reaction proceeds via a thia-Michael addition , a type of conjugate addition. The mechanism, often base-catalyzed, involves the deprotonation of the thiol (R-SH) to form a highly nucleophilic thiolate anion (R-S⁻). nih.gov This thiolate then attacks the β-carbon of this compound, leading to the formation of a stable carbon-sulfur covalent bond and generating an enolate intermediate, which is subsequently protonated to yield the final adduct. nih.gov

This reactivity is significant in toxicology and pharmacology, as the formation of covalent adducts with cellular thiols like glutathione is a key detoxification pathway for electrophilic compounds. Conversely, the covalent modification of cysteine residues in proteins can alter their structure and function, which is a mechanism of action for some drugs but can also lead to toxicity. nih.gov The propensity of this compound to form such adducts is a critical aspect of its biochemical profile.

Influence of Cyclization on Electrophilic Reactivity

The cyclic framework of this compound significantly governs its electrophilic reactivity, presenting multiple, yet distinct, reaction pathways. The molecule contains three primary centers susceptible to electrophilic attack: the carbon-carbon double bond within the six-membered ring, the carbonyl group, and the isopropenyl group. The inherent ring strain and conformational arrangement of the cyclohexenone ring, combined with the electronic effects of the substituents, dictate the regioselectivity and stereoselectivity of these reactions.

Research into the reactivity of analogous terpenes, such as carvone, provides insight into the behavior of the this compound scaffold. The endocyclic double bond is electron-rich and readily participates in electrophilic addition reactions. For instance, the addition of nitrosyl chloride occurs preferentially at this endocyclic double bond over the exocyclic one in limonene, which is a precursor to carvone, highlighting the higher nucleophilicity of the internal double bond. rsc.org

The electrophilic reactivity is a balance between the nucleophilicity of the C=C double bond and the electrophilic nature of the α,β-unsaturated ketone system. The selectivity of an electrophilic attack often depends on the nature of the reagent. For example, epoxidation reactions demonstrate this dichotomy. Reagents like peroxy acids, which seek out electron-rich double bonds, will preferentially react with the isolated double bond of the isopropenyl group. Conversely, in reactions like alkaline hydrogen peroxide epoxidation, the endocyclic double bond, being part of the conjugated system, acts as an electrophile, leading to a different regiochemical outcome. acs.org This dual reactivity allows for selective transformations based on the chosen reaction conditions.

Furthermore, the presence of the carbonyl group can direct the addition of electrophiles. In reactions catalyzed by Lewis acids, such as the addition of thiols in the presence of zinc chloride, both the endocyclic double bond and the carbonyl group can be involved. researchgate.net The reaction can proceed through simultaneous mechanisms involving these two reactive centers, leading to polyfunctionalized products. researchgate.net The formation of such products is influenced by the stoichiometry of the reagents; an excess of the nucleophile (thiol) is often required to drive the reaction to completion, indicating a complex interplay of reaction pathways. researchgate.net

The stereochemistry of the existing chiral center at the 4-position (bearing the isopropyl group) also plays a crucial role in directing the approach of the electrophile, potentially leading to diastereoselective outcomes. The conformation of the cyclohexenone ring influences the accessibility of the π-systems of the double bond and the carbonyl group to incoming reagents.

The table below summarizes the key reactive centers and their response to different types of electrophilic reagents, illustrating the influence of the cyclic structure on reactivity.

| Reactive Center | Type of Reagent/Reaction | Typical Product(s) | Controlling Factors |

| Endocyclic C=C Bond | Halogenating agents (e.g., I₂, ICl) | Halogenated cyclohexanones | Nucleophilicity of the alkene, polarization of the triple bond in analogous alkyne cyclizations. nih.govresearchgate.net |

| Endocyclic C=C Bond | Epoxidizing agents (e.g., alkaline H₂O₂) | Epoxy-cyclohexanone | Electrophilic character of the α,β-unsaturated system. acs.org |

| Carbonyl Group | Lewis acid-catalyzed additions (e.g., with thiols) | Thioethers/dithioethers | Activation by Lewis acid, simultaneous reaction at multiple centers. researchgate.net |

| Conjugated System | Conjugate addition of nucleophiles (Michael addition) | 3-substituted cyclohexanones | The α,β-unsaturated ketone system allows for 1,4-addition. wikipedia.org |

Stereochemistry and Conformational Analysis of 4 Isopropyl 2 Cyclohexenone

Enantiomeric and Diastereomeric Considerations for 4-Isopropyl-2-cyclohexenone

The presence of a stereocenter at the C4 position, where the isopropyl group is attached, gives rise to chirality in this compound. This results in the existence of two enantiomers, the (R) and (S) forms.

Determining the absolute configuration of each enantiomer is crucial for stereospecific synthesis and biological applications. The absolute configuration of chiral compounds like this compound is often assigned through a combination of synthetic correlation and spectroscopic techniques. For instance, the synthesis of (1S,4R)-p-menth-2-en-1-ol from (S)-perillyl alcohol has been used to establish absolute configurations in related systems. researchgate.net Spectroscopic methods, particularly the comparison of 13C NMR spectra with known standards, can also support the assignment of relative and absolute configurations. researchgate.net The Cahn-Ingold-Prelog priority rules provide the systematic nomenclature for assigning the (R) or (S) designation to the chiral center. windows.net

The enantiomeric excess (ee) is a measure of the chiral purity of a sample, indicating the degree to which one enantiomer is present in excess of the other. The determination of enantiomeric excess is vital in asymmetric synthesis. pageplace.de Chiral gas chromatography (chiral GC) and high-performance liquid chromatography (HPLC) are powerful analytical techniques for separating and quantifying enantiomers. For example, the enantiomeric purity of related compounds has been determined to be as high as 98% ee using chiral GC-MS. researchgate.net Other methods for determining enantiomeric excess include the use of chiral catalysts and analyzing the reaction kinetics. nih.gov Luminescence spectroscopy has also been explored as a potential method for chiral analysis. google.com

| Technique | Application in Chiral Analysis |

| Chiral Gas Chromatography (GC) | Separation and quantification of enantiomers to determine enantiomeric excess. researchgate.netrug.nl |

| Chiral High-Performance Liquid Chromatography (HPLC) | Used for the determination of enantiomeric excess in asymmetric reactions. beilstein-archives.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Comparison of spectra with known standards can help assign relative and absolute configurations. researchgate.net |

| Asymmetric Catalysis | The use of chiral catalysts can lead to the production of one enantiomer over the other, with the product's ee being a measure of the catalyst's effectiveness. nih.gov |

Conformational Dynamics of the Cyclohexenone Ring System

The cyclohexenone ring in this compound is not planar and exists in various conformations that can interconvert.

Due to the presence of the sp2 hybridized carbons in the double bond, the cyclohexenone ring adopts a half-chair conformation to minimize torsional strain. This is in contrast to the typical chair conformation of saturated cyclohexane (B81311) rings. The interconversion between different conformations involves energy barriers. For cyclohexane, the energy barrier for the chair-to-chair interconversion is a well-studied process. uky.eduegyankosh.ac.in While the specific energy barrier for this compound is not detailed in the provided results, it is understood that the ring is less flexible than cyclohexane due to the double bond. The interconversion pathway for similar systems can proceed through twist-boat or boat-like transition states. researchgate.net

The bulky isopropyl group at the C4 position significantly influences the conformational preference of the ring. fiveable.me Substituents on a cyclohexane ring generally prefer to occupy the equatorial position to minimize steric strain. libretexts.orgqiboch.com In the case of this compound, the isopropyl group will preferentially occupy a pseudo-equatorial position in the half-chair conformation to reduce steric interactions with the ring's hydrogen atoms. fiveable.me The A-value, which quantifies the steric bulk of a substituent, is a useful parameter in this context. The A-value for an isopropyl group is approximately 2.15 kcal/mol, indicating a significant preference for the equatorial position in a standard cyclohexane ring. masterorganicchemistry.com

| Substituent | A-Value (kcal/mol) |

| Isopropyl | 2.15 masterorganicchemistry.com |

| Methyl | 1.70 masterorganicchemistry.com |

| Ethyl | 1.75 masterorganicchemistry.com |

| tert-Butyl | 4.9 masterorganicchemistry.com |

This table provides A-values for common substituents on a cyclohexane ring for comparison.

The conformational equilibrium of this compound is governed by a balance of steric and electronic factors. Steric strain, arising from the repulsion between the bulky isopropyl group and the axial hydrogens on the ring, is a major destabilizing factor for conformations where the isopropyl group is in a pseudo-axial position. fiveable.me Placing the isopropyl group in a pseudo-equatorial orientation minimizes these unfavorable 1,3-diaxial-like interactions. fiveable.me

Stereoselectivity in Reactions Involving this compound

The stereogenic center at the 4-position of this compound plays a crucial role in directing the stereochemical outcome of various reactions. The bulky isopropyl group significantly influences the facial selectivity of nucleophilic attacks and other addition reactions.

Diastereoselective Nucleophilic Additions

The conjugate addition of nucleophiles to α,β-unsaturated ketones like this compound is a fundamental carbon-carbon bond-forming reaction. The stereochemistry of this addition is highly dependent on the nature of the nucleophile, the reaction conditions, and the inherent chirality of the substrate.

Organocuprates are known to add to α,β-unsaturated carbonyl compounds in a 1,4-fashion with high selectivity. scribd.commasterorganicchemistry.com In the case of this compound, the diastereoselectivity of these additions is a subject of considerable interest. The approach of the nucleophile is influenced by the steric hindrance imposed by the pseudoaxial or pseudoequatorial orientation of the isopropyl group in the transition state.

Studies on the conjugate addition of organometallic reagents to related cyclohexenone systems have provided insights into the factors governing diastereoselectivity. For instance, the addition of Grignard reagents in the presence of copper catalysts can be highly enantioselective, with the choice of solvent, such as 2-methyl-THF, sometimes improving selectivity. researchgate.net While direct attempts to add isopropyl nucleophiles to cyclohexenone via asymmetric conjugate addition have been reported as unsuccessful in some cases, alternative strategies using reagents like potassium trifluoro(isopropenyl)borate in rhodium-catalyzed additions have yielded excellent enantioselectivity. researchgate.net

The diastereoselectivity of nucleophilic additions to cyclohexanones is generally governed by a combination of steric and electronic factors. researchgate.net Models such as the Felkin-Anh and Cram's rule are often used to predict the outcome of such reactions. rsc.org For instance, in the addition of boron-stabilized allylic nucleophiles to enones, high diastereoselectivity can be achieved, leading to the formation of vicinal β-tertiary and γ-quaternary carbon stereogenic centers. nih.gov

The table below summarizes the diastereomeric ratios (d.r.) observed in the conjugate addition of various nucleophiles to substituted cyclohexenones, illustrating the influence of both the substrate and the nucleophile on stereochemical outcomes.

| Nucleophile | Substrate | Diastereomeric Ratio (d.r.) | Reference |

| Z-crotyldiboron | Cyclohexenone | 81:19 | nih.gov |

| E-crotyldiboron | Cyclohexenone | 85:15 | nih.gov |

| γ,γ-disubstituted allyldiboron | 2-Methyl-cyclohexenone | >98:2 | nih.gov |

| γ,γ-disubstituted allyldiboron | 4-Methyl-cyclohexenone | 95:5 | nih.gov |

| γ,γ-disubstituted allyldiboron | 6-Methyl-cyclohexenone | 96:4 | nih.gov |

| Curcumins | Arylidenemalonates | Complete diastereoselectivity in most cases | beilstein-journals.org |

Kinetic Resolution Strategies for Isopropylcyclohexenone Derivatives

Kinetic resolution is a powerful strategy for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org

For derivatives of isopropylcyclohexenone, enzymatic kinetic resolution has proven to be an effective method. Lipases are commonly employed enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol. researchgate.netresearchgate.netrsc.org For example, the kinetic resolution of racemic cryptone (this compound) can be achieved by first adding thiophenol to produce a mixture of cis- and trans-4-isopropyl-3-(phenylsulfanyl)cyclohexanone, which, after separation and reduction, can be resolved using a lipase (B570770). researchgate.net

Another approach involves the kinetic resolution of racemic epoxides derived from cyclohexene (B86901) structures. Chiral lithium amides have been used to effectively resolve racemic epoxides, yielding both the epoxide and the corresponding allylic alcohol in high enantiomeric excess. researchgate.net

Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomerically pure product. nih.gov This is achieved by combining the kinetic resolution step with in situ racemization of the slower-reacting enantiomer. nih.gov Dehydrogenase enzymes are particularly useful in dynamic reductive kinetic resolutions (DYRKR), where they can "deracemize" building blocks, often establishing two stereocenters simultaneously. nih.gov

The table below presents data on the enantiomeric excess (ee) achieved in the kinetic resolution of various cyclohexenone derivatives.

| Substrate | Method | Product | Enantiomeric Excess (ee) | Reference |

| cis-3-Alkylcyclohexene oxide | Chiral lithium amide | Recovered epoxide | 84->98% | researchgate.net |

| cis-3-Alkylcyclohexene oxide | Chiral lithium amide | 6-Alkyl-2-cyclohexenol | 60-68% | researchgate.net |

| (±)-8-amino-5,6,7,8-tetrahydroquinoline | Candida antarctica lipase B (CALB) | Recovered starting material | 97% | wikipedia.org |

| Racemic benzylic alcohols | Chiral ruthenium complex | Enantiopure alcohol | >99% | wikipedia.org |

| Racemic epoxide | Jacobsen hydrolytic kinetic resolution | Recovered epoxide | >99% | wikipedia.org |

| Racemic 4-hydroxy[2.2]paracyclophane | Chiral isothiourea-catalyzed acylation | Recovered alcohol and ester | ~90% | nih.gov |

Chiroptical Properties and Their Correlation with Molecular Structure

Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for determining the absolute configuration and studying the conformational aspects of chiral molecules like this compound. thieme-connect.de These techniques measure the differential interaction of left and right circularly polarized light with a chiral molecule. stackexchange.com

The chiroptical properties of cyclohexenone derivatives are highly sensitive to the conformation of the ring, the non-planarity of the enone chromophore, and the nature and position of substituents. nih.gov The Cotton effect, which is the characteristic change in ORD and CD in the vicinity of an absorption band, provides valuable structural information. stackexchange.comscribd.com

The Octant Rule, developed for substituted cyclohexanones, provides an empirical method to predict the sign of the Cotton effect based on the spatial arrangement of substituents relative to the carbonyl chromophore. stackexchange.comscribd.com The space around the carbonyl group is divided into eight octants, and the contribution of a substituent to the Cotton effect depends on the octant it occupies. scribd.com

For this compound, the position and orientation of the isopropyl group are major determinants of its chiroptical properties. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), have become powerful tools for simulating CD spectra and correlating them with the absolute configuration of chiral molecules. vu.nlresearchgate.net These calculations have shown that for substituted cyclohexanones, the sign and magnitude of the rotatory strengths are very sensitive to molecular geometry, basis sets, and the DFT potential used. vu.nl

The CD spectra of cyclohexenone derivatives are influenced by electronic transitions, primarily the n→π* and π→π* transitions of the carbonyl group. nih.gov The presence of substituents can introduce additional transitions and significantly alter the observed spectra. nih.govacs.org For instance, in α-hydroxycyclohexanones, intramolecular hydrogen bonding can influence the conformational equilibrium and, consequently, the CD spectra. oup.com

The following table presents experimental and calculated chiroptical data for various substituted cyclohexanones, highlighting the relationship between structure and chiroptical response.

| Compound | Transition | Solvent | Experimental Δε or [θ] | Calculated Rotational Strength (R) | Reference |

| (R)-(2-²H₁)cyclohexanone | n→π | Isooctane | - | - | lookchem.com |

| (S)-(3-²H₁)cyclohexanone | n→π | Isooctane | - | - | lookchem.com |

| (2R,4R)-4-isopropyl(2-²H₁)cyclohexanone | n→π | - | - | - | lookchem.com |

| (2S,4R)-4-isopropyl(2-²H₁)cyclohexanone | n→π | - | - | - | lookchem.com |

| (+)-1-hydroxy-p-menth-8-en-2-one | n→π | Isooctane | Positive Cotton Effect | - | oup.com |

| (+)-1-hydroxy-p-menth-8-en-2-one | n→π | Methanol | - | - | oup.com |

Spectroscopic Characterization and Structural Elucidation of 4 Isopropyl 2 Cyclohexenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary method for the structural elucidation of 4-isopropyl-2-cyclohexenone. It provides detailed information about the carbon-hydrogen framework, confirming the presence of the α,β-unsaturated ketone system and the isopropyl substituent.

Advanced 1H NMR and 13C NMR Techniques for Structural Analysis

One-dimensional (1D) ¹H and ¹³C NMR spectra offer fundamental insights into the structure of this compound. The ¹H NMR spectrum displays characteristic signals for the vinyl protons, the aliphatic protons of the cyclohexenone ring, and the isopropyl group. The ¹³C NMR spectrum is notable for the downfield chemical shift of the carbonyl carbon, typically appearing around 200 ppm, which is characteristic of a conjugated ketone.

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for unambiguous assignment of all proton and carbon signals.

COSY spectra establish the connectivity between adjacent protons, revealing the spin systems within the cyclohexenone ring and the isopropyl group.

HSQC spectra correlate each proton signal with its directly attached carbon atom.

HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for confirming the placement of the isopropyl group at the C4 position and for piecing together the entire molecular structure.

These advanced methods, often used in combination, provide a complete and verified assignment of the molecule's complex NMR data. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (Data is illustrative and can vary based on solvent and experimental conditions)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | ~200.0 |

| 2 | ~5.9-6.1 | ~129.0 |

| 3 | ~6.7-6.9 | ~150.0 |

| 4 | ~2.4-2.6 | ~45.0 |

| 5 | ~2.2-2.4 | ~35.0 |

| 6 | ~2.0-2.2 | ~30.0 |

| 7 (CH) | ~2.0-2.3 | ~33.0 |

| 8/9 (CH₃) | ~0.9-1.1 | ~19.0-20.0 |

Application in Conformational Studies and Equilibrium Determination

The cyclohexenone ring is not planar and exists in various conformations, typically half-chair or boat forms. NMR spectroscopy, particularly through the analysis of vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data, is a powerful technique for studying these conformational preferences. researchgate.netacs.org

For this compound, the bulky isopropyl group at the C4 position significantly influences the conformational equilibrium. It tends to occupy a pseudo-equatorial position to minimize steric strain. Variable-temperature (VT) NMR studies can be used to investigate the dynamics of ring-flipping. By analyzing changes in chemical shifts and coupling constants at different temperatures, the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational equilibrium can be determined. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space proximities between protons, providing direct evidence for the preferred conformation in solution. acs.org

Solvent Effects on NMR Chemical Shifts and Conformational Equilibria

The choice of solvent can significantly impact NMR spectra. umn.edu Changes in solvent polarity can alter the electronic environment of the molecule, leading to shifts in the resonance frequencies of various nuclei. iranchembook.ir For α,β-unsaturated ketones like this compound, aromatic solvents such as benzene-d₆ often induce noticeable upfield shifts for protons situated near the electron-rich face of the carbonyl group, an effect known as the Aromatic Solvent-Induced Shift (ASIS).

Furthermore, solvent polarity can influence the position of the conformational equilibrium. researchgate.net More polar solvents may stabilize a more polar conformer. researchgate.net For instance, the equilibrium between axial and equatorial conformers of substituted cyclohexanones can be shifted by changing the solvent, as the dipole moments of the conformers may differ. researchgate.net This solvent dependence underscores the importance of reporting the solvent used when documenting NMR data and allows for a more nuanced understanding of the molecule's dynamic behavior in different chemical environments. acs.orgiranchembook.ir

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. whitman.edu It is particularly effective when coupled with a separation technique like Gas Chromatography (GC-MS).

Fragmentation Pattern Analysis for Structural Confirmation

In Electron Ionization (EI) mass spectrometry, this compound (molecular weight: 138.21 g/mol ) undergoes ionization to form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 138. nist.gov This molecular ion is often unstable and undergoes characteristic fragmentation, providing a unique mass spectrum that serves as a molecular fingerprint.

A prominent fragmentation pathway involves the loss of the isopropyl group (C₃H₇•, 43 Da), leading to a significant peak at m/z 95. This is often a base peak or a very abundant ion. Another key fragmentation is the loss of a propyl radical (•CH₂CH₂CH₃) via a McLafferty-type rearrangement, which can also result in a peak at m/z 96. nih.gov The presence of these key fragments confirms the elemental composition and the connectivity of the parent molecule.

Table 2: Characteristic Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 138 | Moderate | [C₉H₁₄O]⁺• (Molecular Ion) |

| 96 | High | [M - C₃H₆]⁺• |

| 95 | High | [M - C₃H₇]⁺ |

| 67 | Moderate | [C₅H₇]⁺ |

| 43 | High | [C₃H₇]⁺ (Isopropyl cation) |

Note: Relative intensities are generalized and can vary between instruments.

Use in Identification within Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for identifying this compound within complex mixtures, such as essential oils or reaction products. jmchemsci.com The gas chromatograph separates the individual components of the mixture based on their volatility and interaction with the column's stationary phase. jmchemsci.com As each component elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum. whitman.edu

By comparing the retention time and the resulting mass spectrum of an unknown peak with that of an authentic standard of this compound, or by matching the spectrum to a library database like the NIST/EPA/NIH Mass Spectral Library, a confident identification can be made. This method allows for both the detection and quantification of the compound even when present in small amounts in a complex matrix. jmchemsci.com For example, GC-MS has been used to identify this compound as a constituent in the essential oil extracts of plants like Zanthoxylum piperitum.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in the structural elucidation of organic molecules. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide key insights into its primary functional groups.

Characterization of Carbonyl and Olefinic Functional Groups

The structure of this compound, an α,β-unsaturated ketone, features two prominent functional groups: a carbonyl group (C=O) and an olefinic group (C=C) conjugated with each other.